N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thiol derivatives conjugated with acetamide moieties. Its structure features a triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl group. The sulfanyl bridge connects the triazole to an acetamide group, which is further linked to a 2-ethyl-6-methylphenyl aromatic ring. Such derivatives are synthesized via alkylation of triazole-thiones with α-chloroacetamides in alkaline conditions, as described for analogous compounds .
The compound’s design aims to optimize anti-exudative activity, a property observed in structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, which demonstrated superior efficacy to diclofenac sodium in preclinical models . The pyrazine and furan substituents likely enhance interactions with biological targets, such as cyclooxygenase or cytokine receptors, though specific mechanistic studies for this compound remain unreported.
Properties
Molecular Formula |
C22H22N6O2S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22N6O2S/c1-3-16-7-4-6-15(2)20(16)25-19(29)14-31-22-27-26-21(18-12-23-9-10-24-18)28(22)13-17-8-5-11-30-17/h4-12H,3,13-14H2,1-2H3,(H,25,29) |
InChI Key |
UVMQKYPWOLZWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)C |
Origin of Product |
United States |
Preparation Methods
Introduction of the Furan-2-ylmethyl Group
The 4-position of the triazole ring is alkylated with furan-2-ylmethyl bromide in the presence of a base such as sodium hydride (NaH) or KOH. This step is performed in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions. Dropwise addition of the alkylating agent ensures controlled substitution, with stirring continued for 3–5 hours post-addition. The product, 4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, is isolated via filtration and washed with cold ethanol to remove unreacted reagents.
Sulfanyl Bridge Formation
The thiol group at the 3-position of the triazole reacts with α-chloroacetamide derivatives to form the sulfanyl bridge. N-(2-ethyl-6-methylphenyl)-α-chloroacetamide is synthesized separately by treating 2-ethyl-6-methylaniline with chloroacetyl chloride in dichloromethane (DCM). The coupling reaction between the triazole-thiol and α-chloroacetamide is conducted in THF using KOH as a base, yielding the sulfanyl-linked intermediate.
Acetamide Backbone Assembly
The acetamide moiety is introduced via nucleophilic acyl substitution. N-(2-ethyl-6-methylphenyl)-2-chloroacetamide is reacted with the triazole-thiol intermediate in a 1:1 molar ratio. This step requires rigorous temperature control (0–5°C) to prevent hydrolysis of the chloroacetamide. The reaction mixture is stirred for 4–6 hours, followed by quenching with ice-cold water. The crude product is extracted with ethyl acetate and dried over anhydrous sodium sulfate.
Reaction Conditions and Optimization
Solvent and Temperature Effects
Aprotic solvents such as toluene, THF, and DMF are preferred for their ability to stabilize intermediates and prevent undesired side reactions. For instance, toluene is used in the alkylation step due to its low polarity, which enhances the nucleophilicity of the triazole-thiol. Elevated temperatures (60–80°C) are employed during cyclization, while colder conditions (0–5°C) are critical for electrophilic substitutions to avoid decomposition.
Catalytic and Stoichiometric Considerations
Stoichiometric amounts of KOH (1.2–1.5 equivalents) are necessary to maintain alkaline conditions, which facilitate deprotonation and nucleophilic attack. Catalytic quantities of phase-transfer agents, such as tetrabutylammonium bromide (TBAB), have been reported to improve yields in analogous syntheses by enhancing reagent solubility.
Purification and Characterization
Crystallization and Filtration
The final compound is purified via recrystallization from ethanol or ethanol-water mixtures. Slow cooling of the saturated solution yields needle-like crystals, which are filtered and dried under vacuum. This method achieves purities exceeding 95%, as determined by high-performance liquid chromatography (HPLC).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
1H-NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazine-H), 7.89 (d, J = 2.4 Hz, 1H, furan-H), 6.62–6.58 (m, 2H, aromatic-H), 4.32 (s, 2H, SCH2), 3.87 (s, 2H, NCH2), 2.31 (s, 3H, CH3), 1.44 (t, J = 7.6 Hz, 3H, CH2CH3).
-
13C-NMR (100 MHz, DMSO-d6): δ 169.2 (C=O), 152.4 (triazole-C), 144.7 (pyrazine-C), 110.3 (furan-C), 40.1 (SCH2), 35.6 (NCH2), 20.1 (CH3), 14.3 (CH2CH3).
Infrared Spectroscopy (IR):
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for cost and efficiency:
-
Continuous Flow Reactors: Reduce reaction times and improve temperature control during exothermic steps.
-
Catalyst Recycling: Recovery of KOH via aqueous workup minimizes waste.
-
Solvent Recovery Systems: Distillation units reclaim THF and DMF, lowering production costs.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Yield | 70–85% | 85–90% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Solvent Consumption | High | Optimized via recycling |
| Purity | >95% (HPLC) | >98% (HPLC) |
Challenges and Mitigation Strategies
-
Byproduct Formation: Competing alkylation at the triazole’s 1-position is minimized by using bulky alkylating agents.
-
Hydrolysis of Chloroacetamide: Strict temperature control (0–5°C) and anhydrous conditions prevent hydrolysis during coupling.
-
Low Solubility: Addition of co-solvents like dimethyl sulfoxide (DMSO) enhances solubility during crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as a halogen or alkyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Triazole Substituents: The target compound’s 4-(furan-2-ylmethyl) and 5-(pyrazin-2-yl) groups distinguish it from analogs with 4-amino or 4-phenyl substitutions. Pyrazine rings may enhance π-π stacking in target binding, while furan groups contribute to hydrophobicity.
- Molecular Weight: Most analogs fall within 350–520 g/mol, suggesting moderate bioavailability. Higher molecular weights (e.g., 512.56 in Compound 15 ) may reduce solubility.
Physicochemical Properties
- Melting Points: Analogs with nitro (e.g., Compound 18, 273°C ) or acetyl groups exhibit higher melting points due to stronger intermolecular forces, whereas alkyl-substituted derivatives (e.g., Compound 15, 207.6°C ) have lower values. The target compound’s melting point is unreported but likely intermediate.
- Spectral Data: IR and NMR spectra for analogs confirm characteristic peaks for C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm) . The target compound’s furan and pyrazine protons would appear at δ 7.0–8.5 ppm .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) derivatives with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring (e.g., introducing pyrazine or pyridine substituents) . Reaction optimization includes solvent selection (e.g., ethanol for recrystallization), temperature control (reflux at 150°C), and catalysts like pyridine/zeolite-Y for cyclization .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) provides molecular weight validation, and X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What experimental models are used to assess its biological activity?
- Methodological Answer : Anti-exudative activity is evaluated in rodent models (e.g., carrageenan-induced paw edema in rats) by measuring inflammatory markers (e.g., prostaglandin E2 levels). Dose-response curves (10–100 mg/kg) and statistical analysis (ANOVA) determine efficacy .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence the yield of triazole-ring modifications?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during alkylation, while higher temperatures (80–150°C) accelerate cyclization. For pyrazine/pyridine substitutions, catalytic pyridine improves regioselectivity, reducing byproducts like disulfide linkages .
Q. What structure-activity relationships (SAR) govern anti-exudative efficacy in this compound?
- Methodological Answer : Substituents at the triazole 4th position (e.g., pyrazine vs. pyridine) modulate lipophilicity and hydrogen-bonding capacity. Pyrazine’s electron-withdrawing nature enhances binding to cyclooxygenase-2 (COX-2), whereas bulky groups (e.g., 2-ethyl-6-methylphenyl) improve membrane permeability .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Discrepancies arise from variations in substituent electronic effects (e.g., chlorine vs. methoxy groups). Computational docking (AutoDock Vina) and molecular dynamics simulations clarify interactions with COX-2’s hydrophobic pocket, reconciling in vitro/in vivo discrepancies .
Q. Which advanced analytical techniques characterize its stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS track degradation products. pH-dependent hydrolysis (simulated gastric fluid) identifies labile bonds (e.g., sulfanyl-acetamide), guiding prodrug design .
Q. What computational strategies predict its pharmacokinetic properties?
- Methodological Answer : SwissADME predicts logP (2.8–3.5) and BBB permeability, while molecular docking (PDB: 5KIR) identifies key residues (e.g., Arg120 in COX-2) for binding. MD simulations (100 ns) assess conformational stability in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
